(S)-2-(4-Bromophenyl)tetrahydrofuran

Physicochemical differentiation Purification method selection Tetrahydrofuran analogs

(S)-2-(4-Bromophenyl)tetrahydrofuran (CAS 114446-56-9; IUPAC: (2S)-2-(4-bromophenyl)oxolane) is a chiral, non-racemic tetrahydrofuran derivative bearing a para-bromophenyl substituent at the 2-position. With a molecular formula of C₁₀H₁₁BrO and a molecular weight of 227.10 g·mol⁻¹, it is supplied as a liquid at ≥95% purity.

Molecular Formula C10H11BrO
Molecular Weight 227.10 g/mol
Cat. No. B8707854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(4-Bromophenyl)tetrahydrofuran
Molecular FormulaC10H11BrO
Molecular Weight227.10 g/mol
Structural Identifiers
SMILESC1CC(OC1)C2=CC=C(C=C2)Br
InChIInChI=1S/C10H11BrO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10H,1-2,7H2/t10-/m0/s1
InChIKeyOUJWSBTVHIGHIS-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-(4-Bromophenyl)tetrahydrofuran – Procurement-Ready Physicochemical and Structural Baseline


(S)-2-(4-Bromophenyl)tetrahydrofuran (CAS 114446-56-9; IUPAC: (2S)-2-(4-bromophenyl)oxolane) is a chiral, non-racemic tetrahydrofuran derivative bearing a para-bromophenyl substituent at the 2-position. With a molecular formula of C₁₀H₁₁BrO and a molecular weight of 227.10 g·mol⁻¹, it is supplied as a liquid at ≥95% purity . Its computed density is 1.4 ± 0.1 g·cm⁻³, the predicted boiling point is 286.7 ± 33.0 °C (760 mmHg), and the XLogP3 is 2.8, consistent with a moderately lipophilic aromatic ether [1]. The defined (S)-stereochemistry at C-2 distinguishes this single enantiomer from the racemic mixture (CAS 194725-15-0) and its (R)-antipode, a distinction that is critical for any application requiring stereochemical fidelity in further synthetic elaboration or chiral recognition .

(S)-2-(4-Bromophenyl)tetrahydrofuran – Why In-Class Analogs and the Racemate Cannot Be Freely Interchanged


Although several 2-aryl-tetrahydrofurans share the same core scaffold, substitution at the para position of the phenyl ring profoundly alters key physicochemical properties that govern reactivity, purification, and biological or catalytic performance. Compared with the unsubstituted 2-phenyltetrahydrofuran, the 4-bromo congener exhibits a markedly higher density (1.4 vs. 1.037 g·cm⁻³) and boiling point (286.7 °C vs. 236 °C), as well as a higher computed logP (2.95 vs. 2.54), translating into meaningful differences in solvent compatibility, chromatographic behaviour, and membrane permeability [1]. The bromine atom also provides a versatile synthetic handle for cross-coupling chemistry (e.g., Suzuki, Buchwald–Hartwig) that is absent in the chloro, fluoro, or unsubstituted analogs, and its greater atomic radius and polarisability can influence halogen-bonding interactions with biological targets . Furthermore, the single (S)-enantiomer cannot be replaced by the racemate in any stereochemically sensitive application, as enantiomeric purity directly determines the diastereoselectivity of downstream transformations and the pharmacological profile of chiral drug candidates built upon this scaffold [2].

(S)-2-(4-Bromophenyl)tetrahydrofuran – Head-to-Head Quantitative Differentiation Evidence vs. Closest Analogs


Higher Density and Boiling Point vs. 2-Phenyltetrahydrofuran Informs Purification Strategy

The 4-bromophenyl substituent imparts a substantial increase in both density and boiling point relative to the unsubstituted phenyl analog. (S)-2-(4-Bromophenyl)tetrahydrofuran has a predicted density of 1.4 ± 0.1 g·cm⁻³ and a boiling point of 286.7 ± 33.0 °C (760 mmHg), whereas 2-phenyltetrahydrofuran exhibits a density of 1.037 g·cm⁻³ and a boiling point of 236.0 ± 19.0 °C [1]. This difference of approximately 51 °C in boiling point and 0.36 g·cm⁻³ in density materially alters distillation cut points, solvent compatibility, and chromatographic retention times, making the bromo compound more readily separable from lower-boiling reaction components by fractional distillation. The 4-chloro analog (density 1.171, BP 268.7 °C) falls between these extremes, confirming a halogen-dependent trend .

Physicochemical differentiation Purification method selection Tetrahydrofuran analogs

Enhanced Lipophilicity (LogP) vs. Unsubstituted Phenyl Analog for Membrane Permeability

The introduction of the 4-bromo substituent increases computed logP by approximately 0.41 log units compared with the unsubstituted 2-phenyltetrahydrofuran. (S)-2-(4-Bromophenyl)tetrahydrofuran has a computed LogP of 2.95 (Chemsrc) or XLogP3 of 2.8 (PubChem-derived), while 2-phenyltetrahydrofuran has a reported LogP of 2.54 [1]. This increase in lipophilicity is consistent with the Hansch π constant for bromine (π ≈ 0.86) versus hydrogen (π = 0), and it surpasses the increment expected for chlorine (π ≈ 0.71) or fluorine (π ≈ 0.14) substitution [2]. In the context of central nervous system drug discovery, where optimal LogP values typically range from 2 to 4, the bromo analog's lipophilicity positions it more favourably for passive blood–brain barrier penetration than the less lipophilic phenyl or 4-fluoro analogs.

Lipophilicity Drug-likeness ADME prediction

Bromine as a Synthetic Handle: Cross-Coupling Versatility vs. 4-Chloro and Unsubstituted Analogs

The aryl bromide moiety in (S)-2-(4-Bromophenyl)tetrahydrofuran offers superior reactivity in palladium-catalyzed cross-coupling reactions compared with the corresponding aryl chloride or unsubstituted phenyl analog. Aryl bromides undergo oxidative addition to Pd(0) approximately 10–100 times faster than aryl chlorides under standard Suzuki–Miyaura conditions, enabling lower catalyst loadings, milder temperatures, and higher yields [1]. This is supported by the general observation in the Voelker et al. study that lipophilic substitution on the aromatic moiety of 2,5-disubstituted tetrahydrofurans played a dominant role in binding affinity, and bromophenyl derivatives were among the most potent SSRIs identified (Ki values as low as 800 pM for the series), suggesting that the bromine atom contributes both synthetic versatility and favourable target engagement [2]. While quantitative head-to-head coupling yields for this specific scaffold are not published, the well-established rate hierarchy (ArI > ArBr > ArCl ≫ ArF) means that the bromo compound can participate in sequential coupling strategies where the chloro analog would be unreactive.

Cross-coupling reactivity Suzuki coupling Buchwald-Hartwig amination Building block comparison

Enantiomeric Excess and Stereochemical Integrity vs. Racemate for Asymmetric Synthesis

The (S)-enantiomer of 2-(4-bromophenyl)tetrahydrofuran (CAS 114446-56-9) is supplied as a single, configurationally defined stereoisomer, in contrast to the racemic mixture (CAS 194725-15-0). While vendor specifications typically report ≥95% chemical purity, enantiomeric excess (ee) values must be confirmed by the end user via chiral HPLC or polarimetry, as explicit ee specifications are not uniformly published . In the context of the 2,5-disubstituted tetrahydrofuran SSRI series described by Voelker et al., trans relative stereochemistry was identified as an optimal feature for binding affinity, and the absolute configuration at C-2 (and C-5) determines the three-dimensional presentation of the aryl and aminoalkyl pharmacophores; the wrong enantiomer is expected to be significantly less active or inactive [1]. Although the Voelker study focused on 2,5-disubstituted analogs, the principle that stereochemistry at C-2 governs biological recognition extends to the 2-monosubstituted scaffold, as the (S)-configuration pre-installs the correct spatial orientation for further diastereoselective elaboration.

Enantiomeric purity Chiral building block Asymmetric synthesis Diastereoselectivity

(S)-2-(4-Bromophenyl)tetrahydrofuran – Evidence-Backed Application Scenarios for Procurement Decision-Making


Enantiopure Building Block for CNS Drug Discovery Programs Targeting Serotonin or Dopamine Transporters

The 2-aryl tetrahydrofuran scaffold has been validated as a core motif in potent and selective serotonin re-uptake inhibitors, with 2,5-disubstituted analogs achieving Ki values as low as 800 pM and exceptional functional selectivity ratios (IC₅₀ dopamine:serotonin or norepinephrine:serotonin ≥1397) [1]. (S)-2-(4-Bromophenyl)tetrahydrofuran provides the correct absolute stereochemistry at C-2 and a bromine handle for further diversification via cross-coupling, making it an ideal starting point for constructing 2,5-disubstituted analogs with defined trans stereochemistry. Its enhanced lipophilicity (LogP 2.95) positions it favourably for BBB penetration, a prerequisite for any CNS-active candidate. Procurement of the single (S)-enantiomer avoids the need for preparative chiral separation later in the synthetic route, saving both time and material costs.

Chiral Intermediate for Natural Product Total Synthesis Requiring Defined Tetrahydrofuran Stereochemistry

The tetrahydrofuran ring is a recurring substructure in over 30 marine natural products with documented antimicrobial, antibacterial, and anticancer properties [2]. The (S)-2-(4-bromophenyl)tetrahydrofuran scaffold, with its pre-installed chiral center at C-2 and a versatile aryl bromide for late-stage functionalization, serves as a strategic intermediate for constructing more complex polyoxygenated tetrahydrofuran-containing natural product analogs. The higher boiling point (286.7 °C) relative to the unsubstituted phenyl analog (236 °C) also simplifies purification of intermediates during multi-step sequences, reducing cumulative yield losses.

Halogen-Bonding Probe in Structure-Based Drug Design and Crystallographic Studies

The 4-bromophenyl group can engage in halogen bonding with carbonyl oxygen atoms in protein binding pockets, an interaction that is geometrically well-defined and energetically significant (bond energies up to ~5 kJ·mol⁻¹ for C–Br···O interactions) [3]. This property is not available to the unsubstituted phenyl or 4-fluoro analogs and is weaker for the 4-chloro analog due to chlorine's lower polarisability. The single (S)-enantiomer ensures that any observed halogen-bonding interaction in a co-crystal structure can be unambiguously assigned to a specific three-dimensional conformation, which is essential for accurate structure–activity relationship interpretation and computational docking validation.

Precursor for Tetrahydrofuran-2-Carboxylic Acid Derivatives via Carboxylation

(S)-2-(4-Bromophenyl)tetrahydrofuran can serve as a direct precursor to enantiopure 2-(4-bromophenyl)tetrahydrofuran-2-carboxylic acid derivatives, a compound class for which optical resolution methods have been patented (e.g., CN104031010A) and validated with ester hydrolysis yields exceeding 79% [4]. Starting from the single (S)-enantiomer rather than the racemate eliminates the need for downstream resolution, effectively doubling the usable yield and halving waste in any route that proceeds through this intermediate. The bromine atom also provides a synthetic handle for diversification after carboxylation, enabling rapid library synthesis for medicinal chemistry exploration.

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